1-(9-ethylcarbazol-3-yl)-N-(4-phenyldiazenylphenyl)methanimine
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Overview
Description
1-(9-ethylcarbazol-3-yl)-N-(4-phenyldiazenylphenyl)methanimine is a complex organic compound that features a carbazole moiety linked to a phenyl group through a diazenyl bridge
Preparation Methods
The synthesis of 1-(9-ethylcarbazol-3-yl)-N-(4-phenyldiazenylphenyl)methanimine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 9-ethylcarbazole: This can be achieved through the alkylation of carbazole with ethyl bromide in the presence of a base such as potassium carbonate.
Diazotization: The phenyl group is diazotized using sodium nitrite and hydrochloric acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 9-ethylcarbazole to form the desired compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(9-ethylcarbazol-3-yl)-N-(4-phenyldiazenylphenyl)methanimine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the cleavage of the diazenyl bridge.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions vary based on the specific reaction conditions but often include derivatives with modified functional groups.
Scientific Research Applications
1-(9-ethylcarbazol-3-yl)-N-(4-phenyldiazenylphenyl)methanimine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.
Industry: It is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 1-(9-ethylcarbazol-3-yl)-N-(4-phenyldiazenylphenyl)methanimine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its diazenyl group can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
1-(9-ethylcarbazol-3-yl)-N-(4-phenyldiazenylphenyl)methanimine can be compared with other similar compounds, such as:
1-(9-ethylcarbazol-3-yl)-N-(4-nitrophenyl)methanimine: This compound has a nitro group instead of a diazenyl group, leading to different chemical and biological properties.
1-(9-ethylcarbazol-3-yl)-N-(4-aminophenyl)methanimine:
Properties
IUPAC Name |
1-(9-ethylcarbazol-3-yl)-N-(4-phenyldiazenylphenyl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4/c1-2-31-26-11-7-6-10-24(26)25-18-20(12-17-27(25)31)19-28-21-13-15-23(16-14-21)30-29-22-8-4-3-5-9-22/h3-19H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZGRQSRHXGZAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=NC3=CC=C(C=C3)N=NC4=CC=CC=C4)C5=CC=CC=C51 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101041345 |
Source
|
Record name | Benzenamine, N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-(2-phenyldiazenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101041345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
316131-31-4 |
Source
|
Record name | Benzenamine, N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-(2-phenyldiazenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101041345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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